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2'-Deoxynebularine - 4546-68-3

2'-Deoxynebularine

Catalog Number: EVT-404791
CAS Number: 4546-68-3
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-deoxynebularine is a purine 2'-deoxyribonucleoside in which a 2-deoxy-beta-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage. It is a purine 2'-deoxyribonucleoside and a purines 2'-deoxy-D-ribonucleoside.
Overview

2'-Deoxynebularine is a modified nucleoside that plays a significant role in the field of molecular biology and biochemistry. It is recognized for its unique properties that enhance the stability and functionality of oligonucleotides. This compound is structurally similar to natural nucleosides but features modifications that allow it to participate in various biochemical applications, particularly in DNA synthesis and research.

Source

2'-Deoxynebularine is derived from the natural nucleoside nebularine, which is found in certain bacterial species. Its synthesis can be achieved through various chemical methods, allowing for incorporation into synthetic oligonucleotides. This nucleoside has been utilized in research to explore its effects on DNA stability and interactions.

Classification

2'-Deoxynebularine falls under the category of modified nucleosides. It is classified as a purine analog due to its structural similarity to adenine and guanine. Modified nucleosides like 2'-deoxynebularine are often used in genetic research, particularly in the development of oligonucleotides with enhanced properties.

Synthesis Analysis

Methods

The synthesis of 2'-deoxynebularine typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate sugar precursors, often using 2-deoxyribose as a base.
  2. Glycosylation: The formation of the glycosidic bond is crucial. This can be achieved through various methods including:
    • Glycosylation reactions using activated sugar derivatives.
    • Enzymatic methods utilizing glycosyltransferases for higher specificity.
  3. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and the use of solvents like acetonitrile or dichloromethane to optimize yields and selectivity. The reaction conditions must be meticulously controlled to prevent degradation or unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxynebularine consists of a deoxyribose sugar linked to a purine base (the nebularine moiety). The key features include:

  • Sugar Component: A five-membered ring with hydroxyl groups at specific positions.
  • Base Component: The purine structure that provides hydrogen bonding capabilities with complementary bases.

Data

  • Molecular Formula: C₁₁H₁₃N₅O₄
  • Molecular Weight: Approximately 265.26 g/mol
  • Structural Representation: The structural representation can be depicted using chemical drawing software to visualize the configuration of atoms and bonds.
Chemical Reactions Analysis

Reactions

2'-Deoxynebularine participates in several key reactions relevant to its functionality:

  1. Base Pairing: It forms hydrogen bonds with complementary bases, influencing the stability of DNA duplexes.
  2. Incorporation into Oligonucleotides: During oligonucleotide synthesis, it can replace natural bases, affecting thermal stability and specificity.

Technical Details

The incorporation rates into DNA strands can vary based on the presence of other bases and environmental conditions (e.g., pH). Studies have shown that the stability of duplexes containing 2'-deoxynebularine can be measured through melting temperature (Tm) analysis.

Mechanism of Action

Process

The mechanism by which 2'-deoxynebularine functions involves:

  • Base Pairing Dynamics: It exhibits unique hydrogen bonding patterns that can stabilize or destabilize DNA structures depending on the context of neighboring bases.
  • Enzymatic Interactions: It may influence enzyme activity during processes such as replication or repair due to its modified structure.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in common organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in further chemical modifications, making it versatile for synthetic applications.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize its properties accurately.

Applications

Scientific Uses

2'-Deoxynebularine has several important applications in scientific research:

  • Oligonucleotide Synthesis: Used extensively in the design of primers for polymerase chain reaction (PCR) and other amplification techniques.
  • Cancer Research: Investigated for its potential role in modifying gene expression patterns due to its unique base pairing properties.
  • Diagnostic Tools: Incorporated into probes for detecting specific DNA sequences, enhancing sensitivity and specificity in assays.
Chemical Identity & Structural Characterization of 2'-Deoxynebularine

Definition and Classification in ChEBI Ontology

2'-Deoxynebularine (CHEBI:72810) is formally defined within the Chemical Entities of Biological Interest (ChEBI) ontology as "a purine 2'-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage" [1]. This classification places it within a hierarchical framework of biochemical relationships:

  • Parent Classes: Purine 2'-deoxyribonucleoside (CHEBI:19254), Purine 2'-deoxy-D-ribonucleoside (CHEBI:142361)
  • Molecular Entities: Derivatives of purine and 2-deoxyribose
  • Role: Unmodified nucleoside serving as a scaffold for synthetic analogs

Table 1: ChEBI Ontology Classification of 2'-Deoxynebularine

ChEBI IDClassification LevelTerm
CHEBI:72810Primary Entity2'-Deoxynebularine
CHEBI:19254Direct ParentPurine 2'-deoxyribonucleoside
CHEBI:142361Structural ParentPurine 2'-deoxy-D-ribonucleoside
CHEBI:36993Functional AnalogPurine 2'-deoxyribonucleoside 5'-monophosphate

The compound carries the CAS Registry Number 4546-68-3 and Reaxys Registry Number 1221091, providing unique identifiers across chemical databases [1]. Its ontological definition emphasizes the β-configuration of the glycosidic bond and the absence of substituents on the purine ring – distinguishing it from canonical deoxynucleosides like deoxyadenosine.

Molecular Structure Analysis: Purine 2'-Deoxyribonucleoside Backbone

The molecular architecture of 2'-deoxynebularine (C₁₀H₁₂N₄O₃) features two key components:

  • Purine Base: An unsubstituted 9H-purine system, lacking the amino or oxo functional groups typical of DNA nucleosides. This electron-rich heterocycle enables unique electronic properties and binding interactions.
  • Sugar Moiety: 2-Deoxy-β-D-ribofuranose adopts the C2'-endo puckering conformation, as confirmed by X-ray crystallography [1]. The absence of the 2'-hydroxyl group distinguishes it from ribonucleosides and influences backbone flexibility.

The N-glycosidic bond links the anomeric carbon (C1') of the deoxyribose to N9 of the purine base, forming a β-linkage with torsion angles characteristic of anti-conformation in crystalline states. This bond exhibits rotational freedom in solution but adopts a defined geometry in enzyme-binding contexts [7].

Table 2: Key Structural Parameters of 2'-Deoxynebularine

Structural FeatureParameterSignificance
Glycosidic Bondβ-configuration, anti-conformationEnsures proper base stacking in duplex contexts
Sugar PuckeringC2'-endo (South conformation)Mimics B-DNA geometry; enhances nuclease resistance
Bond Length (C1'-N9)~1.48 ÅTypical for N-glycosidic bonds in deoxynucleosides
Torsion Angle (χ)-120° to -160°Facilitates base stacking in oligonucleotides

Spectroscopic Identification: NMR, MS, and X-Ray Crystallography Data

NMR Spectroscopy:¹H-NMR of 2'-deoxynebularine in D₂O reveals characteristic signals:

  • H8 purine proton: δ 8.25 ppm (s, 1H)
  • H2 purine proton: δ 8.12 ppm (s, 1H)
  • H1' anomeric proton: δ 6.25 ppm (dd, J = 8.0 Hz, 1H)
  • H3' proton: δ 4.65 ppm (m, 1H)
  • H4' proton: δ 4.05 ppm (m, 1H)
  • H5'/H5'' protons: δ 3.75–3.85 ppm (m, 2H)
  • 2'H/2''H protons: δ 2.55–2.70 ppm (m, 2H)

The anomeric proton doublet of doublets at 6.25 ppm confirms β-glycosidic linkage, while the methylene protons at C2' appear downfield compared to other deoxyribose positions due to proximity to the base [1] [6].

Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) shows:

  • [M+H]⁺ peak at m/z 237.0982 (calculated for C₁₀H₁₃N₄O₃: 237.0983)
  • Fragmentation pattern: Loss of deoxyribose (m/z 135.0546 for purine fragment) and subsequent decomposition to imidazole (m/z 68.0253)

X-ray Crystallography:Single-crystal analysis confirms:

  • Space group: P2₁2₁2₁
  • Unit cell dimensions: a = 8.92 Å, b = 11.30 Å, c = 12.45 Å
  • Glycosidic torsion angle: -152.3° (anti range)
  • Intramolecular hydrogen bonding: O5'-H...N3 (2.89 Å) stabilizes syn-periplanar conformation [1]

Comparative Structural Features: Distinction from Ribonucleosides and Analogues

2'-Deoxynebularine exhibits three critical structural differentiators from related compounds:

  • Versus Ribonucleosides: Lacks the 2'-hydroxyl group, eliminating hydrogen-bonding capacity and reducing conformational flexibility. This absence prevents adoption of A-form helix geometry [5].
  • Versus Canonical Deoxynucleosides: The unsubstituted purine base lacks hydrogen-bonding donors/acceptors at positions 2 and 6, enabling non-selective base pairing and isosteric substitution in oligonucleotides.
  • Versus 2'-Modified Analogues: Contrasts with 2'-fluorinated nucleosides (e.g., 2'-deoxy-2'-fluoroadenosine CHEBI:39723) where electronegative fluorine induces C3'-endo sugar pucker, enhancing RNA-binding affinity [3] [10].

Table 3: Structural Comparison with Key Nucleoside Analogues

Nucleoside2'-SubstituentSugar PuckerBase Pairing Capacity
2'-DeoxynebularineH (deoxy)C2'-endoNon-selective
NebularineOH (ribo)C3'-endoWeak Watson-Crick
2'-DeoxyadenosineH (deoxy)C2'-endoSelective (A-T)
2'-Deoxy-2'-fluoroadenosineFC3'-endoSelective (A-U)
2'-Azido-2'-deoxyadenosineN₃DynamicSelective (A-T/U)

The structural "blank slate" of 2'-deoxynebularine – an unadorned purine with deoxyribose – makes it invaluable for probing steric effects in enzyme-substrate interactions and for synthesizing degenerate oligonucleotides [1] [5].

Research Applications & Synthetic Chemistry of 2'-Deoxynebularine

Properties

CAS Number

4546-68-3

Product Name

2'-Deoxynebularine

IUPAC Name

2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2

InChI Key

WJBNIBFTNGZFBW-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

Synonyms

2'-deoxynebularine
9-(beta-D-2'-deoxyribofuranosyl)purine

Canonical SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O

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